

EC144: An In-Depth Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	EC144	
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An overview of the potent and selective Hsp90 inhibitor, **EC144**, detailing its chemical properties, mechanism of action, and key experimental findings.

Introduction

EC144 is a second-generation, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] Due to its potent and selective inhibitory activity against Hsp90, **EC144** has emerged as a significant tool in cancer research and as a potential therapeutic agent for various malignancies and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to **EC144**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

EC144, with the chemical name 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol, is a pyrrolopyrimidine-based compound.[1] Its structure is characterized by a purine-like core, which is a common feature among many Hsp90 inhibitors.[3]

Table 1: Physicochemical Properties of EC144



Property	Value	Reference(s)	
CAS Number	911397-80-3		
Molecular Formula	C21H24CIN5O2		
Molecular Weight	413.90 g/mol	[4]	
Solubility	Soluble to 100 mM in DMSO and to 5 mM in ethanol.		
Purity	≥98%		
Storage	Store at -20°C.		

Pharmacology and Mechanism of Action

EC144 exerts its biological effects through the potent and selective inhibition of Hsp90.[1][5] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby competitively inhibiting the chaperone's ATPase activity, which is essential for its function.[3] This inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins.[3] Many of these client proteins are oncoproteins critical for tumor cell proliferation and survival, including Her-2.[1]

Table 2: Pharmacological Profile of EC144

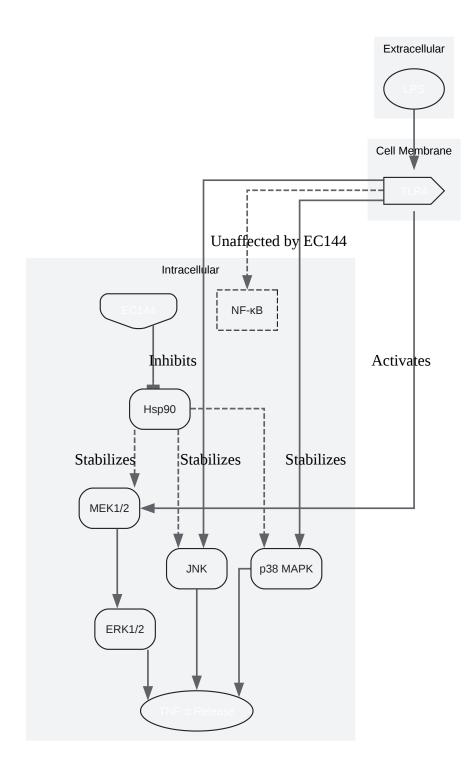
Parameter	Value	Target/System	Reference(s)
IC50	1.1 nM	Hsp90	[4][5]
Ki	0.2 nM	Hsp90	
Selectivity	Ki values are 61 nM for Grp94 and 255 nM for TRAP1. No effect (IC ₅₀ >10 μM) against a panel of 285 kinases.	Grp94, TRAP1, Kinase Panel	
EC50	14 nM	Her-2 degradation in MCF-7 cells	[1]



Signaling Pathways

The inhibition of Hsp90 by **EC144** has been shown to impact several downstream signaling pathways. A key pathway affected is the Toll-like receptor 4 (TLR4) signaling cascade. In cellular models, **EC144** blocked LPS-induced TLR4 signaling by inhibiting the activation of key downstream kinases including ERK1/2, MEK1/2, JNK, and p38 MAPK.[2] Notably, the NF-κB pathway was not affected.[2] This mechanism underlies the observed suppression of systemic TNF-α release in preclinical models.[2]









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